(Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c1-3-8-21-12-7-5-4-6-11(12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREPEKPAWJSBJE-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with chloroacetic acid under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Allyloxybenzylidene Moiety: The thioxothiazolidinone intermediate is then reacted with an allyloxybenzaldehyde derivative in the presence of a base to form the desired benzylidene compound.
Final Acidification: The final step involves the acidification of the reaction mixture to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated benzylidene derivatives.
Substitution: Various substituted thioxothiazolidinones.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique thiazolidinone structure, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 397.5 g/mol. The structural features include:
- A thiazolidinone ring that enhances its reactivity and biological interactions.
- An allyloxy group that may influence its solubility and bioavailability.
- A benzylidene moiety that can participate in various chemical reactions.
Anti-inflammatory Properties
Research indicates that compounds similar to (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit anti-inflammatory effects. For example, studies have shown that thiazolidinone derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief in conditions such as arthritis .
Antioxidant Activity
The thiazolidinone scaffold is known for its antioxidant properties. Compounds derived from this structure have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Potential
Several studies have explored the anticancer properties of thiazolidinone derivatives. For instance, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to target specific cancer pathways makes it a candidate for further development as an anticancer agent.
Thiazolidinones as COX Inhibitors
A study published in 2023 investigated a series of thiazolidinone derivatives for their COX inhibitory activity. Among the compounds tested, several demonstrated significant inhibition of COX enzymes, suggesting their potential utility in treating inflammatory conditions .
Antioxidant Evaluation
In a comparative study, thiazolidinone derivatives were evaluated for their antioxidant capacity using various assays (DPPH, ABTS). Results indicated that these compounds effectively reduced oxidative stress markers in vitro, highlighting their therapeutic potential in oxidative stress-related diseases .
Data Table: Applications Summary
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the C5 benzylidene and C3 positions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Rhodanine Derivatives
Physicochemical and Stereochemical Considerations
Biological Activity
(Z)-2-(5-(2-(Allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Synthesis
The compound can be synthesized through a series of reactions involving thiazolidinone derivatives. The synthesis typically involves the condensation of allyloxybenzaldehyde with thiazolidinone derivatives under controlled conditions, often utilizing microwave-assisted techniques to enhance yield and reduce reaction time .
Antitumor Activity
Recent studies have indicated that compounds related to thiazolidinones exhibit significant antitumor properties. For instance, a library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones was tested against various tumor cell lines, revealing that certain derivatives possess IC50 values in the low micromolar range, indicating potent cytotoxic effects . Notably, the compound may share similar mechanisms of action due to its structural analogies.
Protein Kinase Inhibition
Research has shown that thiazolidinone derivatives can act as selective inhibitors of protein kinases, which are pivotal in cancer signaling pathways. Specifically, studies have focused on their inhibitory effects on DYRK1A and GSK3α/β kinases, which are involved in cell proliferation and survival. The biological assays demonstrated that modifications in the thiazolidinone structure could lead to enhanced inhibitory activity against these kinases .
Anti-inflammatory Properties
Thiazolidinones have also been noted for their anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that this compound may also exhibit similar properties, warranting further investigation into its therapeutic potential in inflammatory diseases.
Study 1: Antitumor Efficacy
A study evaluating the antitumor activity of thiazolidinone derivatives demonstrated that certain compounds led to significant apoptosis in cancer cell lines. The study utilized various assays including MTT and Annexin V staining to quantify cell viability and apoptosis rates. The results showed that compounds with structural modifications similar to this compound exhibited enhanced antitumor efficacy compared to standard chemotherapeutics .
Study 2: Inhibition of Protein Kinases
In another study focusing on kinase inhibition, a series of thiazolidinone derivatives were screened against DYRK1A and GSK3α/β. The results indicated that specific modifications in the molecular structure led to increased binding affinity and selectivity towards these kinases. This highlights the potential for developing targeted therapies based on the structural characteristics of this compound .
Q & A
Basic: What synthetic methodologies are optimal for preparing (Z)-configured thioxothiazolidinone derivatives?
Answer:
The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-(allyloxy)benzaldehyde) and a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one). Key steps include:
- Reaction conditions : Refluxing in glacial acetic acid with sodium acetate as a base (e.g., 7 hours at 100°C, yielding 85% for analogous fluorobenzylidene derivatives) .
- Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the benzylidene proton, confirmed by NMR (δ ~7.86 ppm for =CH) and NOESY analysis in related compounds .
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures improves purity .
Advanced: How do microwave-assisted synthesis and conventional heating compare in yield and reaction time for this compound?
Answer:
Microwave irradiation significantly reduces reaction time (30–150 minutes) compared to conventional reflux (4–7 hours), with comparable or superior yields (e.g., 96% yield for (Z)-2-((5-(4-fluorobenzylidene)-4-oxo-thiazol-2-yl)amino)propanoic acid under microwave vs. 85% via conventional methods) .
- Mechanistic advantage : Microwave heating enhances dipole polarization, accelerating the Knoevenagel condensation step .
- Limitations : Scalability and energy efficiency require further optimization for industrial translation.
Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- IR spectroscopy : Confirms key functional groups (e.g., C=O at ~1702 cm, C=S at ~1247 cm, and O-H at ~3342 cm) .
- NMR : Identifies the Z-configuration via the benzylidene proton (δ ~7.86 ppm) and allyloxy group protons (δ ~4.60–6.00 ppm) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 294 for fluorobenzylidene analogs) and fragmentation patterns .
Advanced: How can contradictions in reported biological activities of thioxothiazolidinones be resolved through structural modifications?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the benzylidene ring enhance antibacterial activity (MIC ~2 µg/mL against S. aureus), while electron-donating groups (e.g., -OCH) improve solubility but reduce potency .
- Amino acid side chains : Incorporating L-alanine or phenylalanine derivatives at the propanoic acid moiety increases target specificity (e.g., α-glucosidase inhibition IC ~8.2 µM) .
- Data normalization : Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) to minimize variability between studies .
Basic: What are the common challenges in recrystallizing this compound, and how are they addressed?
Answer:
- Low solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMF or acetic acid. Recrystallization from DMF-ethanol (1:3) yields needle-like crystals .
- Polymorphism : Slow cooling (0.5°C/min) reduces polymorphic forms, ensuring consistent crystallinity for X-ray diffraction .
Advanced: What computational strategies support the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Molecular docking with bacterial enoyl-ACP reductase (FabI) reveals hydrogen bonding between the thioxo group and Tyr156 (binding energy ~-9.2 kcal/mol) .
- QSAR models : Hammett constants (σ) of substituents correlate with antifungal activity (R = 0.89), guiding rational design .
- ADMET prediction : SwissADME predicts moderate BBB permeability (logBB ~0.3) and high plasma protein binding (~92%) for lead analogs .
Basic: How is the Z/E isomerism of the benzylidene group controlled during synthesis?
Answer:
- Thermodynamic control : Prolonged reflux favors the Z-isomer due to stabilization by intramolecular H-bonding .
- Catalytic additives : Triethylamine or KCO minimizes thiol-thione tautomerism, preserving the Z-configuration .
Advanced: What mechanistic insights explain the anticancer activity of this compound?
Answer:
- ROS induction : Thioxothiazolidinones generate reactive oxygen species (ROS) in HepG2 cells (2.5-fold increase vs. control), triggering apoptosis via caspase-3 activation .
- Topoisomerase inhibition : Intercalation into DNA-topoisomerase I complexes (K ~1.4 µM) disrupts replication .
Basic: What analytical methods validate the absence of toxic byproducts (e.g., residual solvents) in the final product?
Answer:
- GC-MS : Detects residual acetic acid (<50 ppm) or DMF (<100 ppm) .
- Elemental analysis : Confirms purity (>98%) with <0.5% deviation from theoretical C/H/N/S values .
Advanced: How do steric and electronic effects of the allyloxy group influence biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
